molecular formula C16H13BrFN5O2S B2769368 N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478259-97-1

N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide

Cat. No. B2769368
M. Wt: 438.28
InChI Key: HNSIPJTXMNWZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound is a synthetic organic molecule with the following chemical structure: .

  • It is classified as an amide derivative containing bromine, fluorine, and a pyridine ring.

  • The compound’s IUPAC name is N-(4-Bromo-2-(Trifluoromethyl)phenyl)-3,3-dimethylbutanamide .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The compound consists of a central amide group (carbonyl) connected to a 4-bromo-2-fluorophenyl group and a 3-pyridinyl group.

    • The cyclobutyl ring and hydrazinecarbothioamide moiety contribute to its overall structure.





  • Chemical Reactions Analysis



    • Without specific literature, it’s challenging to provide detailed chemical reactions. However, the compound’s functional groups suggest potential reactivity with nucleophiles and electrophiles.





  • Physical And Chemical Properties Analysis



    • Density : 1.4±0.1 g/cm³

    • Boiling Point : 539.2±50.0 °C at 760 mmHg

    • Flash Point : 279.9±30.1 °C

    • Molar Refractivity : 98.6±0.3 cm³

    • Polar Surface Area : 56 Ų




  • Scientific Research Applications

    Synthesis and Antimicrobial Activities

    The synthesis of derivatives starting from isonicotinic acid hydrazide has shown significant antimicrobial activities. These derivatives are synthesized through reactions involving carbon disulfide, ethyl bromide, and various aldehydes, leading to compounds with good to moderate antimicrobial activity, indicating their potential in combating microbial infections (Bayrak et al., 2009).

    Microwave-Assisted Synthesis and Biological Activity

    Microwave irradiation has been utilized to synthesize precursors and derivatives exhibiting antibacterial and antifungal activities. This innovative method highlights the chemical's potential in contributing to the development of new antimicrobial agents with significant efficiency (Dengale et al., 2019).

    Synthesis of Heterocyclic Compounds

    Research has focused on synthesizing various heterocyclic compounds, including triazoles and thiadiazoles, which are crucial for developing novel pharmaceuticals. These compounds have been synthesized through condensation reactions, demonstrating the compound's versatility in creating diverse molecular structures with potential biological applications (Darehkordi & Ghazi, 2013).

    Fluorescent Probe Development

    This chemical has been part of studies aimed at developing fluorescent probes for detecting hydrazine in biological and water samples. The creation of probes with a large Stokes shift, low cytotoxicity, and the ability to quantitatively determine environmental water systems showcases the compound's application in environmental monitoring and health (Zhu et al., 2019).

    DNA Binding Studies

    Thiazole derivatives linked to N-phenylmorpholine have been synthesized and studied for their DNA-binding capabilities. These studies provide insights into the compound's potential in developing therapeutic agents based on DNA interaction, leading to antimicrobial and anticancer applications (Farghaly et al., 2020).

    Safety And Hazards



    • Safety information, risk, and hazards would require specific data from safety sheets or literature. Always handle chemicals with proper precautions.




  • Future Directions



    • Investigate its potential as a drug candidate or probe for biological studies.

    • Explore its reactivity in various chemical transformations.




    Remember that further research and experimental data are essential to fully understand this compound’s properties and applications. If you need more detailed information, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    1-(4-bromo-2-fluorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]thiourea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H13BrFN5O2S/c17-10-3-4-12(11(18)6-10)20-16(26)22-21-15(24)14-7-13(23-25-14)9-2-1-5-19-8-9/h1-6,8,14H,7H2,(H,21,24)(H2,20,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNSIPJTXMNWZQP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=S)NC3=C(C=C(C=C3)Br)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H13BrFN5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide

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